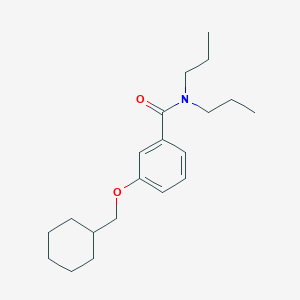![molecular formula C8H7Cl6NO3 B14396320 Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester CAS No. 89619-79-4](/img/structure/B14396320.png)
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is a complex organic compound that belongs to the family of trichloroacetic acid esters. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester typically involves the esterification of trichloroacetic acid with an appropriate alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
Trichloroacetic acid+Alcohol→Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where trichloroacetic acid is reacted with the desired alcohol in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure ester. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction reactions can lead to the formation of trichloroacetaldehyde and other reduced species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Trichloroacetic acid, chloroform, and carbon dioxide.
Reduction: Trichloroacetaldehyde and related compounds.
Substitution: Various substituted trichloroacetic acid derivatives.
科学研究应用
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other trichloroacetic acid derivatives.
Biology: The compound is employed in biochemical studies to precipitate proteins and nucleic acids.
Medicine: It has applications in dermatology for chemical peels and wart removal.
Industry: The ester is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester involves its interaction with cellular components. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to their precipitation and denaturation. This property is exploited in biochemical assays and dermatological treatments.
相似化合物的比较
Similar Compounds
- Chloroacetic acid
- Dichloroacetic acid
- Trichloroacetyl chloride
Uniqueness
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is unique due to its multiple chlorine atoms and ester functional group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
89619-79-4 |
|---|---|
分子式 |
C8H7Cl6NO3 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
2-[(2,2,2-trichloroacetyl)amino]but-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H7Cl6NO3/c1-2-4(15-5(16)7(9,10)11)3-18-6(17)8(12,13)14/h2,4H,1,3H2,(H,15,16) |
InChI 键 |
GBEZKWDSIBBMNI-UHFFFAOYSA-N |
规范 SMILES |
C=CC(COC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
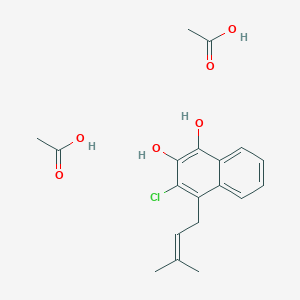
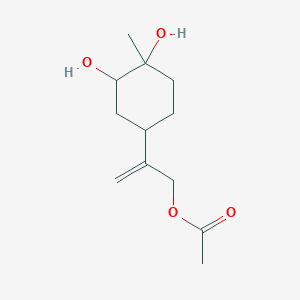
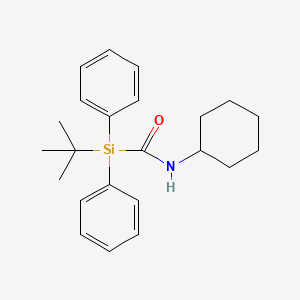
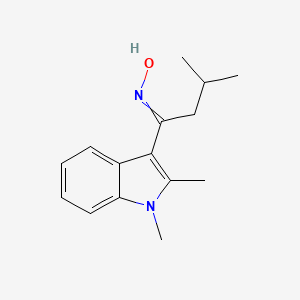
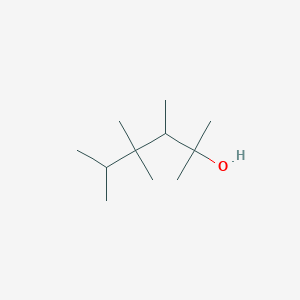
phosphane](/img/structure/B14396281.png)
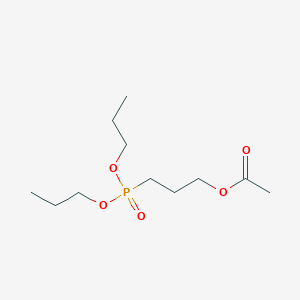


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
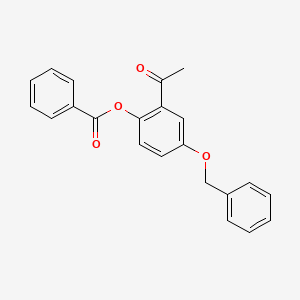
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
